3-Azepan-1-ylpropan-1-ol
Overview
Description
3-Azepan-1-ylpropan-1-ol , also known as 3-(azepan-1-yl)propan-1-ol , is a chemical compound with the empirical formula C9H19NO and a molecular weight of 157.25 g/mol . It belongs to the class of aliphatic amines and features a seven-membered ring containing a nitrogen atom. The compound has a linear structure, and its IUPAC name reflects its composition: 3-(azepan-1-yl)propan-1-ol .
Scientific Research Applications
Protein Kinase B (PKB) Inhibition
- Azepane derivatives, including structures similar to 3-Azepan-1-ylpropan-1-ol, have been evaluated for their potential as inhibitors of protein kinase B (PKB). Such compounds could play a role in developing treatments for diseases where PKB is implicated (Breitenlechner et al., 2004).
Antifungal Properties
- Certain azepane-containing compounds have shown effectiveness as antifungal agents. The structure-activity relationships of these compounds have been explored to enhance their antifungal properties (Ogata et al., 1989).
Therapeutic Applications in Various Diseases
- Azepane-based compounds exhibit diverse pharmacological properties. More than 20 azepane-based drugs have been FDA approved, used in treating cancer, tuberculosis, Alzheimer's disease, and as antimicrobial agents, among other applications. The versatility and efficacy of these compounds highlight their significance in drug discovery (Zha et al., 2019).
Conformational Energetics Analysis
- Thermochemical studies on azepane compounds, including this compound, provide insights into their conformational energetics. Understanding these properties is crucial for their application in designing new molecules and drugs (Freitas et al., 2014).
Antidepressant Properties
- Azepane derivatives have been explored for their potential as antidepressants. Their dual action at serotonin receptors and serotonin transporter indicates their potential efficacy in enhancing serotoninergic neurotransmission (Martínez-Esparza et al., 2001).
Antimalarial Activity
- Some azepane derivatives have shown moderate antiplasmodial activity against strains of Plasmodium falciparum, suggesting their potential application in antimalarial drug development (D’hooghe et al., 2011).
Crystal Structure Analysis
- The crystal structure analysis of azepane derivatives contributes to the understanding of their chemical properties and potential applications in various fields (Pradeep et al., 2014).
Radiopharmaceutical Applications
- Azepane-based compounds have been studied for their biodistribution and radiation dosimetry in humans, indicating their potential use in PET imaging and the diagnosis of neuroinflammatory diseases (Hjørnevik et al., 2017).
Synthesis of Multitargeted-Directed Ligands
- Novel benzothiazole-based azepane derivatives have been developed as multitargeted-directed ligands, showing potential for Alzheimer’s disease treatment due to their multifactorial interaction with biological targets relevant to the disease (Hafez et al., 2023).
Properties
IUPAC Name |
3-(azepan-1-yl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c11-9-5-8-10-6-3-1-2-4-7-10/h11H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFQCMKAQXWNSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441657 | |
Record name | 3-Azepan-1-ylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29194-89-6 | |
Record name | 3-Azepan-1-ylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 29194-89-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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